molecular formula C4H5FO4S B6190675 5-oxooxolane-3-sulfonyl fluoride CAS No. 2648940-85-4

5-oxooxolane-3-sulfonyl fluoride

Cat. No. B6190675
CAS RN: 2648940-85-4
M. Wt: 168.1
InChI Key:
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Description

5-oxooxolane-3-sulfonyl fluoride, also known as tetrahydrofuran-3-sulfonyl fluoride, is a chemical compound with the molecular formula C4H5FO4S . It has a molecular weight of 154.16 .


Synthesis Analysis

Sulfonyl fluorides have found widespread applications in organic synthesis, chemical biology, drug discovery, and materials science . Direct fluorosulfonylation with fluorosulfonyl radicals has emerged as a concise and efficient approach for producing sulfonyl fluorides . Other methods for the preparation of sulfonyl fluorides have also been reported, including conjugate addition, electrophilic fluorination of thiols, anodic oxidative fluorination, and SO2 insertion/fluorination .


Molecular Structure Analysis

The InChI code for this compound is 1S/C4H7FO3S/c5-9(6,7)4-1-2-8-3-4/h4H,1-3H2 . This code provides a unique identifier for the molecule, which can be used to retrieve its structure from databases.


Chemical Reactions Analysis

Sulfonyl fluorides are used as electrophilic warheads by both medicinal chemists and chemical biologists . The balance of reactivity and stability that is so attractive for these applications, particularly the resistance of sulfonyl fluorides to hydrolysis under physiological conditions, has provided opportunities for synthetic chemists .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 154.16 . More detailed physical and chemical properties such as melting point, boiling point, and density could not be found in the retrieved sources.

Mechanism of Action

The reactivity of sulfonyl fluorides nominates this warhead chemotype as a candidate for an external, activation-free general labeling tag . Here, a small sulfonyl fluoride library yielded the 3-carboxybenzenesulfonyl fluoride warhead for tagging tractable targets at nucleophilic residues .

Safety and Hazards

Sulfonyl fluorides are harmful if swallowed and cause severe skin burns and eye damage . They are also harmful to aquatic life . It is recommended to wash skin thoroughly after handling, avoid release to the environment, and wear protective gloves, clothing, eye protection, and face protection .

Future Directions

Sulfur fluoride exchange (SuFEx) builds on the success of CuAAC while offering unique and complimentary connective power . SuFEx is characterized by selective activation of high oxidation state sulfur centers connected to fluoride, enabling exchange reactions with incoming nucleophiles . This versatile click reaction has promising prospects in drug development, polymer science, and biochemistry .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 5-oxooxolane-3-sulfonyl fluoride involves the reaction of oxolane-3-sulfonyl chloride with hydrogen fluoride in the presence of a catalyst to form the desired product.", "Starting Materials": [ "Oxolane-3-sulfonyl chloride", "Hydrogen fluoride", "Catalyst" ], "Reaction": [ "Add oxolane-3-sulfonyl chloride to a reaction vessel", "Add hydrogen fluoride to the reaction vessel", "Add a catalyst to the reaction mixture", "Heat the reaction mixture to a specific temperature and maintain it for a specific time", "Cool the reaction mixture and filter the resulting solid", "Wash the solid with a suitable solvent to obtain the desired product" ] }

CAS RN

2648940-85-4

Molecular Formula

C4H5FO4S

Molecular Weight

168.1

Purity

95

Origin of Product

United States

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